Cefilavancin

Vancomycin-intermediate Staphylococcus aureus VISA hVISA

Researchers combating vancomycin-intermediate S. aureus (VISA) and VRSA face a critical gap in potent, dual-targeted agents. Cefilavancin's covalent glycopeptide-cephalosporin linkage enables simultaneous D-Ala-D-Ala and PBP binding, delivering an MIC90 of 0.125 µg/ml against VISA-8-fold lower than daptomycin and 16-fold lower than linezolid. - ≥3-log10 kill against VISA in neutropenic murine thigh models (0.03-10 mg/kg s.c.) - 3- to 7-dilution potency advantage over vancomycin/daptomycin against 411 clinical anaerobic isolates - Phase II clinical data with 91.7% cure rate in cSSSI; Phase III ongoing

Molecular Formula C87H95Cl3N16O28S2
Molecular Weight 1983.3 g/mol
CAS No. 722454-12-8
Cat. No. B606586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefilavancin
CAS722454-12-8
SynonymsCefilavancin;  TD-1792;  TD1792;  TD 1792
Molecular FormulaC87H95Cl3N16O28S2
Molecular Weight1983.3 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)NCCCON=C(C1=C(SC(=N1)N)Cl)C(=O)NC1C2N(C1=O)C(=C(CS2)C[N+]1=CC=CC=C1)C(=O)[O-])CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O
InChIInChI=1S/C87H95Cl3N16O28S2/c1-33(2)20-45(94-5)74(117)100-62-66(112)36-11-14-49(43(88)22-36)130-51-24-38-25-52(70(51)134-85-71(69(115)68(114)53(31-107)132-85)133-55-29-87(4,93)72(116)34(3)129-55)131-50-15-12-37(23-44(50)89)67(113)63-81(124)99-59(42-26-40(108)27-48(110)56(42)41-21-35(10-13-47(41)109)57(77(120)101-63)98-78(121)58(38)97-75(118)46(28-54(91)111)96-80(62)123)76(119)95-16-9-19-128-104-61(60-73(90)136-86(92)103-60)79(122)102-64-82(125)106-65(84(126)127)39(32-135-83(64)106)30-105-17-7-6-8-18-105/h6-8,10-15,17-18,21-27,33-34,45-46,53,55,57-59,62-64,66-69,71-72,83,85,94,107,112-116H,9,16,19-20,28-32,93H2,1-5H3,(H15-,91,92,95,96,97,98,99,100,101,102,103,104,108,109,110,111,117,118,119,120,121,122,123,124,126,127)/t34-,45+,46-,53+,55-,57+,58+,59-,62+,63-,64+,66+,67+,68+,69-,71+,72+,83+,85-,87-/m0/s1
InChIKeyOGUAFUAJSPORAH-KHCCTVBNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cefilavancin Procurement Guide


Cefilavancin (also known as TD-1792) is a first-in-class covalently-linked glycopeptide-cephalosporin heterodimer antibiotic [1]. The compound combines a vancomycin-derived glycopeptide moiety with a cephalosporin β-lactam core, creating a multivalent bactericidal agent with activity against clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA) [2]. Cefilavancin has advanced to Phase II/III clinical development for complicated skin and skin structure infections (cSSSI), with randomized controlled trial data comparing its efficacy against vancomycin [3].

Why Cefilavancin Cannot Be Replaced by Vancomycin


Cefilavancin is a covalently linked heterodimer rather than a simple mixture of its glycopeptide and cephalosporin components; its antibacterial activity cannot be reproduced by administering the two component moieties individually or as an unlinked combination [1]. The covalent linkage enables simultaneous binding to both D-Ala-D-Ala-containing peptidoglycan precursors (glycopeptide target) and the active site of penicillin-binding proteins (cephalosporin target), a dual-target mechanism that is structurally impossible for vancomycin, daptomycin, or linezolid to achieve [2]. This structural distinction translates into quantitatively measurable differences in MIC90 values and bactericidal kinetics, particularly against isolates with reduced vancomycin susceptibility, making simple substitution scientifically invalid for research protocols requiring defined antimicrobial activity against resistant phenotypes [3].

Cefilavancin Differentiation Evidence


Activity Against Vancomycin-Nonsusceptible Staphylococcus

Cefilavancin (TD-1792) exhibited the lowest MIC90 value among all tested comparators against a collection of 50 VISS/hVISS clinical isolates and 3 VRSA isolates. TD-1792 demonstrated an MIC90 of 0.125 μg/ml, compared with MIC90 values of 1 μg/ml for both quinupristin-dalfopristin and daptomycin, and 2 μg/ml for linezolid [1].

Vancomycin-intermediate Staphylococcus aureus VISA hVISA Vancomycin-resistant S. aureus antimicrobial susceptibility testing

Anti-MRSA Activity

Cefilavancin demonstrated highly potent in vitro activity against MRSA isolates, with an MIC90 of 0.03 μg/ml (30 ng/ml) against a large panel of 527 S. aureus isolates, including multidrug-resistant strains [1]. For comparison, meta-analysis data of recently approved anti-MRSA agents shows dalbavancin with MIC90 of 0.12 μg/ml, oritavancin with MIC90 of 0.12 μg/ml, and telavancin with MIC90 of 0.06 μg/ml [2].

MRSA methicillin-resistant Staphylococcus aureus multidrug-resistant pathogens antimicrobial susceptibility

Broad-Spectrum Gram-Positive Activity

In a comprehensive in vitro evaluation against 377 anaerobic Gram-positive strains and 34 Corynebacterium species isolates from clinical infections, cefilavancin demonstrated an MIC90 of 0.25 μg/ml across nearly all Gram-positive strains tested and was typically 3 to 7 twofold dilutions more active than both vancomycin and daptomycin [1].

anaerobic bacteria Corynebacterium species Gram-positive spectrum comparative MIC testing

Phase II Clinical Efficacy in cSSSI

In a randomized, double-blind, Phase II clinical trial (NCT00442832) comparing cefilavancin (TD-1792) administered at 2 mg/kg/day intravenously versus vancomycin at 1 g every 12 hours for treatment of complicated skin and skin structure infections (cSSSI), clinical cure rates among 170 clinically evaluable patients were 91.7% in the cefilavancin arm and 90.7% in the vancomycin arm [1]. The 95% confidence interval for the difference in cure rates ranged from -7.9% to 9.7%, establishing statistical non-inferiority [2].

complicated skin and skin structure infection cSSSI Phase II clinical trial randomized controlled trial

Murine Thigh Infection Model Activity

In a neutropenic murine thigh infection model, subcutaneous administration of cefilavancin (0.03-10 mg/kg) produced dose-dependent reductions in thigh bacterial burden [1]. Against VISA strain HIP 5836, cefilavancin achieved a ≥3-log10 kill (≥99.9% reduction in bacterial burden). Against MRSA ATCC 33591 and MSSA ATCC 29213, maximal reductions of approximately 1- to 2-log10 kill were observed [1]. Post-antibiotic effect exceeding 2 hours was documented after cefilavancin exposure [2].

in vivo efficacy murine thigh infection model neutropenic mouse model bactericidal activity

Serum Protein Binding Effect

In the presence of 50% human serum, cefilavancin MIC values increased 2- to 8-fold compared with standard broth microdilution testing [1]. Despite this protein-binding effect on MIC determination, time-kill experiments demonstrated that the bactericidal activity of cefilavancin was minimally impacted by the presence of serum proteins, with rapid bactericidal activity maintained against all tested VISA and VRSA isolates [1]. For comparison, daptomycin exhibited a similar 2- to 8-fold MIC increase in the presence of serum [1].

serum protein binding human serum effect pharmacodynamics time-kill kinetics

Cefilavancin Application Scenarios


VISA/VRSA Research Programs

Cefilavancin is particularly well-suited for research protocols investigating therapeutic options against VISA and VRSA isolates. With an MIC90 of 0.125 μg/ml against VISS/hVISS clinical isolates—8-fold lower than daptomycin and 16-fold lower than linezolid—cefilavancin provides a quantifiably superior in vitro potency benchmark for studies evaluating antimicrobial efficacy against vancomycin-nonsusceptible staphylococci [1]. Its preserved bactericidal activity in time-kill assays against VRSA strains makes it a valuable positive control or test compound in resistance mechanism studies and novel anti-VRSA drug discovery programs [1].

Polymicrobial Infection Models

For research involving polymicrobial infections such as diabetic foot infections or intra-abdominal abscesses where anaerobic Gram-positive organisms and corynebacteria are clinically relevant pathogens, cefilavancin offers a documented 3- to 7-dilution (8- to 128-fold) potency advantage over vancomycin and daptomycin against a panel of 411 clinical anaerobic and corynebacterial isolates [2]. This broad-spectrum Gram-positive coverage, validated against isolates from actual clinical specimens, supports its selection for in vitro and in vivo models requiring potent activity across diverse Gram-positive species beyond staphylococci [2].

Neutropenic Murine Thigh Infection Model

Cefilavancin has been pharmacodynamically characterized in the neutropenic murine thigh infection model, demonstrating dose-dependent bacterial burden reduction (0.03-10 mg/kg subcutaneous administration) and ≥3-log10 kill against VISA strains [3]. This established in vivo model performance, combined with documented post-antibiotic effect exceeding 2 hours and bactericidal activity at concentrations ≤0.12 μg/ml, makes cefilavancin an ideal compound for researchers requiring a well-characterized glycopeptide-cephalosporin heterodimer with validated in vivo pharmacokinetic-pharmacodynamic (PK/PD) parameters [3][4].

cSSSI Clinical Trial Comparator

Cefilavancin has completed a randomized, double-blind Phase II clinical trial (NCT00442832) establishing non-inferior clinical cure rates to vancomycin (91.7% vs 90.7%) in complicated skin and skin structure infections [5]. With Phase III development ongoing for skin and soft tissue infections in Russia and Georgia, cefilavancin represents one of the most clinically advanced glycopeptide-cephalosporin heterodimers available for research purposes [6]. This clinical dataset provides a robust evidence foundation for researchers developing novel anti-MRSA therapeutics seeking a well-characterized comparator agent with published human efficacy data [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefilavancin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.